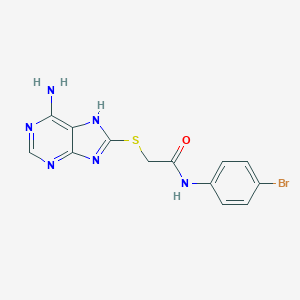![molecular formula C24H25N3O5S B297300 (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297300.png)
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione, commonly known as EHT 1864, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been found to have anti-cancer, anti-inflammatory, and anti-metastatic properties.
Scientific Research Applications
EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to have anti-cancer properties by inhibiting the Rho GTPase signaling pathway, which is involved in cancer cell migration and invasion. EHT 1864 has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to have anti-metastatic properties by inhibiting the migration and invasion of cancer cells.
Mechanism of Action
EHT 1864 inhibits the Rho GTPase signaling pathway by binding to the Rho guanine nucleotide exchange factor (GEF) domain, which is responsible for activating the Rho GTPase. By inhibiting the Rho GTPase signaling pathway, EHT 1864 prevents cancer cell migration and invasion. Additionally, EHT 1864 inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
EHT 1864 has been found to have several biochemical and physiological effects. The compound has been found to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and induce cell death in cancer cells. Additionally, EHT 1864 has been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
EHT 1864 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, EHT 1864 has been extensively studied and its mechanism of action is well understood. However, EHT 1864 also has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, EHT 1864 has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the use of EHT 1864 in medicine. The compound has the potential to be used as a therapeutic agent for cancer, inflammation, and metastasis. Additionally, EHT 1864 could be used as a tool compound to study the Rho GTPase signaling pathway and its role in disease. Further research is needed to fully understand the potential therapeutic applications of EHT 1864 and to develop more soluble analogs of the compound for use in vivo.
Synthesis Methods
EHT 1864 can be synthesized using a multistep reaction process that involves the condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 3-ethoxy-2-hydroxybenzaldehyde to form the Schiff base. The Schiff base is then reacted with thiosemicarbazide to form the thiazolidine-2,4-dione ring system. The final product is obtained by deprotonation of the thiazolidine-2,4-dione ring system with a base.
properties
Molecular Formula |
C24H25N3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N3O5S/c1-2-32-19-10-6-7-17(22(19)29)15-20-23(30)27(24(31)33-20)16-21(28)26-13-11-25(12-14-26)18-8-4-3-5-9-18/h3-10,15,29H,2,11-14,16H2,1H3/b20-15+ |
InChI Key |
CGCRBBNXHFJXBR-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]acetamide](/img/structure/B297217.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]acetamide](/img/structure/B297222.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
amino]-N-(tert-butyl)acetamide](/img/structure/B297225.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![methyl 2-{8-[bis(4-methylphenyl)methylidene]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl}benzoate](/img/structure/B297234.png)
![Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B297237.png)
![propyl 3-[[(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B297239.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297240.png)